Metopimazine is a phenothiazine-derived compound that functions as a potent and selective dopamine D2 and D3 receptor antagonist. Primarily utilized as an antiemetic, its key procurement-relevant characteristic is its limited ability to cross the blood-brain barrier. This peripheral selectivity is central to its value proposition, distinguishing it from other dopamine antagonists by minimizing central nervous system (CNS) side effects while effectively modulating gastrointestinal motility and the chemoreceptor trigger zone.
Substituting Metopimazine with other dopamine antagonists introduces significant, application-critical variables. Metoclopramide, while also a D2 antagonist, readily crosses the blood-brain barrier, creating a high risk of confounding central nervous system effects, including extrapyramidal symptoms, which are largely absent with Metopimazine. Domperidone, another peripherally-restricted alternative, carries a distinct cardiovascular liability due to hERG channel inhibition, a risk not associated with Metopimazine. Furthermore, Metopimazine's lack of interaction with serotonin 5-HT3 and 5-HT4 receptors provides a cleaner pharmacological profile compared to metoclopramide, making it essential for studies requiring precise isolation of the dopaminergic pathway. Therefore, substitution compromises safety, CNS-related side effect profiles, and receptor selectivity, making this specific compound critical for reproducible and targeted research.
An in-vitro model of the blood-brain barrier (BBB) demonstrated that Metopimazine's active metabolite, metopimazine acid, exhibits markedly lower brain penetration than other common antiemetic dopamine antagonists. This property is critical for avoiding centrally-mediated side effects and is consistent with clinical observations of a near-absence of extrapyramidal symptoms, a frequent issue with the centrally-acting comparator, metoclopramide.
| Evidence Dimension | Brain Penetration (in-vitro BBB model) |
| Target Compound Data | Very low penetration |
| Comparator Or Baseline | Higher penetration observed for Metoclopramide, Domperidone, and Chlorpromazine |
| Quantified Difference | Demonstrated lowest brain penetration among the tested antiemetic compounds |
| Conditions | In-vitro model using brain capillary endothelial cells co-cultured with primary rat glial cells. |
For researchers needing to isolate peripheral D2 receptor effects without confounding central nervous system activity, this compound provides a significantly cleaner in-vivo tool than metoclopramide.
Unlike the structurally similar peripheral D2 antagonist domperidone, Metopimazine shows no inhibition of the hERG potassium channel. Inhibition of the hERG channel is a major liability in drug development, as it is linked to QT interval prolongation and potentially fatal cardiac arrhythmias.
| Evidence Dimension | hERG Channel Inhibition |
| Target Compound Data | No inhibition |
| Comparator Or Baseline | Domperidone: Known hERG channel inhibitor |
| Quantified Difference | Qualitative but critical difference in a key cardiotoxicity pathway |
| Conditions | In-vitro ion channel assays. |
This compound is a more suitable candidate for development or as a tool compound in long-term studies where cardiovascular safety is a primary concern, avoiding the known cardiac risks of domperidone.
Metopimazine is a highly potent dopamine D2 receptor antagonist, reported to be approximately 100 times more potent than metoclopramide in-vitro. This allows for the use of lower concentrations to achieve effective receptor blockade, which can reduce the potential for off-target effects and increase experimental precision.
| Evidence Dimension | D2 Receptor Antagonist Potency |
| Target Compound Data | High potency |
| Comparator Or Baseline | Metoclopramide |
| Quantified Difference | ~100x more potent than metoclopramide |
| Conditions | In-vitro receptor binding assays. |
Procurement of this compound is justified for high-sensitivity assays where achieving maximal D2 antagonism with minimal compound concentration is essential for both data quality and cost-effectiveness.
Metopimazine is characterized as a pale yellowish-white crystalline powder that is insoluble in water but soluble in dimethyl sulfoxide (DMSO) and methanol. This established solubility profile is a critical parameter for procurement, informing solvent selection for stock solution preparation, analytical method development (e.g., HPLC), and early-stage formulation work, ensuring process compatibility.
| Evidence Dimension | Solubility |
| Target Compound Data | Insoluble in water; Soluble in DMSO and methanol |
| Comparator Or Baseline | Not applicable (intrinsic property) |
| Quantified Difference | Not applicable |
| Conditions | Standard laboratory conditions. |
Knowing the specific solubility characteristics upfront prevents material loss and process delays, allowing for direct integration into established workflows using common laboratory solvents like methanol or DMSO.
For in-vivo studies in models where central nervous system side effects (e.g., sedation, extrapyramidal symptoms) would confound results, Metopimazine is the appropriate choice. Its minimal blood-brain barrier penetration ensures that observed effects on gastrointestinal motility or emesis are peripherally mediated, unlike centrally-acting agents such as metoclopramide.
When developing novel formulations or conducting long-term efficacy studies, Metopimazine serves as a safer alternative to domperidone. Its lack of hERG channel inhibition removes the significant risk of inducing cardiac arrhythmias, a critical consideration for regulatory approval and clinical translation.
Due to its high potency—reportedly 100-fold greater than metoclopramide—Metopimazine is ideal for assays where achieving near-complete D2 receptor antagonism at low nanomolar concentrations is required. This allows for reduced compound usage and minimizes the risk of non-specific binding or off-target effects at higher concentrations.
In research focused specifically on the role of dopamine in gastrointestinal function, Metopimazine's selectivity is a key advantage. Unlike metoclopramide, it does not interact with 5-HT3 or 5-HT4 receptors, ensuring that observed prokinetic or antiemetic effects can be confidently attributed to the dopaminergic system.
Irritant